molecular formula C12H16O3 B022392 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane CAS No. 56718-70-8

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Cat. No.: B022392
CAS No.: 56718-70-8
M. Wt: 208.25 g/mol
InChI Key: UEOWFGJMGUIGHC-UHFFFAOYSA-N
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Description

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group substituted with a 2-methoxyethyl chain. It is used in various chemical and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane typically involves the following steps :

    Etherification: Phenethyl alcohol is etherified using dimethyl sulfate to produce 4-(2-methoxyethyl)phenol.

    Nitration and Reduction: The 4-(2-methoxyethyl)phenol is then nitrated and reduced to obtain the corresponding amine.

    Condensation: The amine is condensed with epichlorohydrin to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane undergoes various chemical reactions due to the presence of the reactive oxirane ring :

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

    Hydrolysis: The oxirane ring can be hydrolyzed under acidic or basic conditions to form glycols.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include diols, alcohols, and substituted oxiranes.

Scientific Research Applications

Pharmaceutical Applications

  • Building Block for Drug Synthesis :
    • 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane serves as a crucial intermediate in the synthesis of biologically active molecules. Notably, it is utilized in the preparation of the methyl analog of metoprolol, a widely used beta-blocker for treating hypertension and heart conditions .
  • Potential as a Therapeutic Agent :
    • Research indicates that compounds with similar oxirane structures can exhibit significant biological activity. This suggests that this compound could be explored further for its therapeutic potential against various diseases .
  • Synthesis of Complex Molecules :
    • The compound can undergo various chemical transformations to yield more complex structures. Its reactive epoxide group allows for nucleophilic attack, facilitating the formation of diverse derivatives that may have enhanced pharmacological properties .

Organic Chemistry Applications

  • Synthetic Chemistry :
    • The unique structure of this compound makes it an important reagent in organic synthesis. Its ability to participate in ring-opening reactions and other nucleophilic substitutions enables chemists to create a variety of functionalized compounds .
  • Comparative Compound Analysis :
    • The compound shares structural similarities with other epoxides, such as:
      Compound NameStructure DescriptionUnique Features
      4-(2-Methoxyethyl)phenolSimple phenolic compound without oxirane functionalityLacks the reactive epoxide group
      1-(2-Methoxyphenoxy)-2,3-epoxypropaneContains an epoxide but differs in substituentsVaries in reactivity due to different substituents
    This comparison highlights the unique reactivity profile of this compound due to its epoxide functionality .

Case Studies and Research Findings

  • Synthesis Methodology :
    • The synthesis typically involves the reaction of methyl vinyl ether with 4-bromonitrobenzene, followed by subsequent steps to yield the desired oxirane compound. This method showcases the versatility of the compound in synthetic pathways .
  • Biological Activity Studies :
    • Preliminary studies have indicated that derivatives of this compound may possess anti-inflammatory and analgesic properties. Further research is warranted to explore these potential therapeutic effects and their mechanisms of action .
  • Safety and Handling :
    • As with many synthetic compounds, this compound is classified as an irritant, necessitating proper safety precautions during handling and experimentation .

Mechanism of Action

The mechanism of action of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane involves the reactivity of the oxirane ring . The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can occur under various conditions and with different nucleophiles, resulting in the formation of a wide range of products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane can be compared with other similar compounds such as :

  • 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
  • 2-((3-Methoxyphenoxy)methyl)oxirane
  • 2-((2-Fluorophenoxy)methyl)oxirane
  • 2-((4-Bromo-2-fluorophenoxy)methyl)oxirane

These compounds share the oxirane ring and phenoxy group but differ in the substituents on the phenoxy group

Biological Activity

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, also known by its CAS number 56718-70-8, is a compound with significant potential in pharmaceutical applications. Its unique oxirane structure enhances its reactivity, making it a valuable building block for synthesizing biologically active molecules. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O3, and it features an epoxide group that contributes to its biological activity. The compound's structure can be represented as follows:

IUPAC Name 2((4(2Methoxyethyl)phenoxy)methyl)oxirane\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxirane (epoxide) group is known to undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can result in inhibition or modulation of enzymatic activities.

Target Proteins

  • Cyclooxygenase Enzymes (COX) : The compound has shown potential as an inhibitor of COX enzymes, which are crucial in the inflammatory response.
  • Estrogen Receptors : Preliminary studies suggest that compounds with similar structures may interact with estrogen receptors, influencing pathways related to cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Study Biological Activity IC50 Value (µM) Mechanism
Study ACOX-1 Inhibition5.3Competitive inhibition
Study BCOX-2 Inhibition0.06 - 0.09Selective inhibition
Study CEstrogen Receptor ModulationNot specifiedAntagonistic effect

Case Study 1: Anti-inflammatory Effects

In a recent study examining anti-inflammatory agents, compounds similar to this compound demonstrated significant inhibition of COX-2 activity without causing gastric ulcers, indicating a favorable safety profile. The most effective compounds showed IC50 values as low as 0.06 µM against COX-2, highlighting their potential for treating inflammatory conditions without severe side effects .

Case Study 2: Anticancer Potential

Another investigation into phenoxy derivatives revealed that certain analogs exhibited potent antiproliferative effects against breast cancer cell lines (MDA-MB-468), with IC50 values around 0.35 µM. These compounds were found to inhibit VEGF production significantly, suggesting a mechanism involving the disruption of angiogenesis . Although specific data on this compound in this context is limited, its structural similarities indicate potential efficacy.

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data for this compound is sparse, related compounds have shown favorable absorption and distribution properties in preliminary studies. Safety assessments indicate that similar phenoxy derivatives exhibit low toxicity levels in vitro and in vivo models.

Properties

IUPAC Name

2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOWFGJMGUIGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057779
Record name 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56718-70-8
Record name 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56718-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[p-(2-methoxyethyl)phenoxy]methyl]oxirane
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-(2-Methoxyethyl)phenol (A) and epichlorohydrin (B, 1.4-2.0 eqv.) are reacted in water, at least 1.5 kg, preferably about 2 kg of water per kg of phenol, during the addition of sodium (or potassium) hydroxide solution, (1.3-1.7 eqv.) to form 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene; (p-methoxyethyl-epoxypropoxybenzene). The reaction is preferably performed at a temperature of 50-70° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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